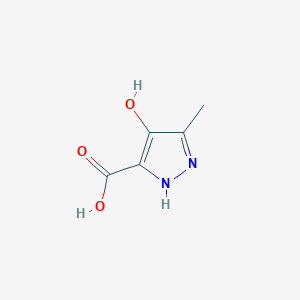

4-羟基-3-甲基-1H-吡唑-5-羧酸

描述

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid” is not found in the retrieved papers.Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid” is not found in the retrieved papers.科学研究应用

结构和光谱分析

4-羟基-3-甲基-1H-吡唑-5-羧酸及其衍生物一直是结构和光谱研究的对象。这些研究通常涉及实验和理论方法,包括NMR、FT-IR光谱和X射线衍射等技术,以了解它们的分子结构和性质。例如,对类似化合物如5-甲基-1-苯基-1H-吡唑-4-羧酸的研究提供了关于它们的电子跃迁和分子几何的见解,使用了密度泛函理论(DFT)和时变TD-DFT (Viveka et al., 2016)。

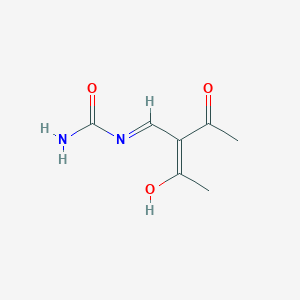

合成和表征

这种化合物也是合成和表征各种化学实体的中心。类似吡唑衍生物与其他化学物质(如羟胺和卡巴酸酯)的反应会导致具有多样性质的新化合物。这些合成过程通过NMR、IR和元素分析等技术进行表征,有助于了解它们的分子结构和潜在应用 (Korkusuz & Yıldırım, 2010)。

染料和颜料工业中的应用

该化合物及其变体被用于染料和颜料工业。例如,5-羟基-1-苯基-1H-吡唑-3-羧酸已被用于生产各种杂环染料。对这些染料的研究有助于了解不同取代基对它们的性质(如吸收波长)的影响,表明它们在着色应用中的潜力 (Tao et al., 2019)。

药物设计和药理活性

尽管您要求排除药物使用和剂量,但值得注意的是,这些化合物在药物设计领域中具有重要意义,特别是在探索它们的药理活性,如抗炎和镇痛作用。这一领域的研究有助于了解这些化合物的潜在药用价值 (Menozzi et al., 1994)。

配位化学和材料科学

吡唑-5-羧酸衍生物在配位化学和材料科学中发挥作用。它们用于与Zn(II)和Cd(II)等金属创建配位聚合物,导致具有独特性质和在发光和催化等领域潜在应用的材料 (Cheng et al., 2017)。

作用机制

Target of Action

Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

It can be inferred from similar compounds that it may act as an inhibitor, preventing the normal function of its target enzyme . This inhibition could result in changes to the metabolic processes that rely on the target enzyme.

Biochemical Pathways

If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could affect pathways involving d-amino acid oxidation . The inhibition of DAO could potentially disrupt these pathways, leading to downstream effects such as the accumulation of D-amino acids and a decrease in the production of hydrogen peroxide and ammonia .

Result of Action

Based on the known action of similar compounds, it could potentially lead to an accumulation of d-amino acids in cells due to the inhibition of dao . This could have various effects depending on the specific D-amino acid and the cell type.

属性

IUPAC Name |

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-4(8)3(5(9)10)7-6-2/h8H,1H3,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNCINPCYGMSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

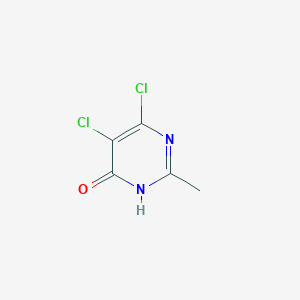

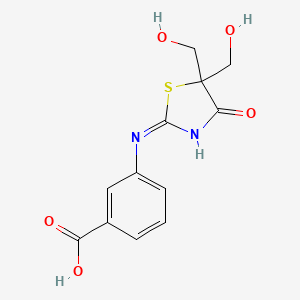

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)

![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)

![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)

![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)

![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)

![4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417515.png)

![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)